Methyl 5-isopropoxynicotinate Methyl 5-isopropoxynicotinate
Brand Name: Vulcanchem
CAS No.: 874285-24-2
VCID: VC11695199
InChI: InChI=1S/C10H13NO3/c1-7(2)14-9-4-8(5-11-6-9)10(12)13-3/h4-7H,1-3H3
SMILES: CC(C)OC1=CN=CC(=C1)C(=O)OC
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Methyl 5-isopropoxynicotinate

CAS No.: 874285-24-2

Cat. No.: VC11695199

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-isopropoxynicotinate - 874285-24-2

Specification

CAS No. 874285-24-2
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl 5-propan-2-yloxypyridine-3-carboxylate
Standard InChI InChI=1S/C10H13NO3/c1-7(2)14-9-4-8(5-11-6-9)10(12)13-3/h4-7H,1-3H3
Standard InChI Key PLNSSYCENAFPFG-UHFFFAOYSA-N
SMILES CC(C)OC1=CN=CC(=C1)C(=O)OC
Canonical SMILES CC(C)OC1=CN=CC(=C1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 5-isopropoxynicotinate (C10_{10}H13_{13}NO3_3) belongs to the class of substituted nicotinic acid esters. Its structure comprises a pyridine ring with an isopropoxy group (-OCH(CH3_3)2_2) at the 5-position and a methyl ester (-COOCH3_3) at the 3-position. The molecular weight is approximately 195.21 g/mol, calculated from its formula. While no experimental data for this compound are available in the provided sources, analogous compounds such as methyl 5-methylnicotinate (C8_8H9_9NO2_2) exhibit a density of 1.04 g/cm³ and a boiling point of 362.4°C . These properties suggest that methyl 5-isopropoxynicotinate may share similar physical characteristics, albeit with slight variations due to the bulkier isopropoxy group.

Table 1: Estimated Physicochemical Properties of Methyl 5-Isopropoxynicotinate

PropertyValue
Molecular FormulaC10_{10}H13_{13}NO3_3
Molecular Weight195.21 g/mol
Density~1.05–1.10 g/cm³ (estimated)
Boiling Point~350–370°C (estimated)
Flash Point~170–180°C (estimated)
SolubilityLikely soluble in organic solvents (e.g., ethanol, ethyl acetate)

Synthesis and Manufacturing Pathways

The synthesis of methyl 5-isopropoxynicotinate can be inferred from methodologies used for analogous nicotinate esters. For example, the preparation of 2-methylnicotinate involves a two-step process: (1) acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane to form an intermediate, followed by (2) condensation with β-aminocrotonic acid ester . Adapting this approach, methyl 5-isopropoxynicotinate might be synthesized via:

  • Introduction of the Isopropoxy Group:

    • Nucleophilic aromatic substitution on 5-chloronicotinic acid using isopropanol under basic conditions.

    • Alternative routes may employ palladium-catalyzed coupling reactions for higher regioselectivity.

  • Esterification:

    • Reaction of 5-isopropoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or thionyl chloride.

A patent describing the synthesis of 2-methylnicotinate highlights optimal conditions, including reaction temperatures of 50–60°C and methanol as a solvent, yielding purities exceeding 98% . Similar conditions could be applied to methyl 5-isopropoxynicotinate, with adjustments for steric effects from the isopropoxy group.

Physicochemical and Spectroscopic Properties

While experimental data for methyl 5-isopropoxynicotinate are absent, its analogs provide a foundation for prediction:

  • Spectroscopy:

    • IR: Expected peaks for ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and aromatic C-O-C (asymmetric stretch at ~1250 cm1^{-1}) .

    • NMR: 1^1H NMR would show signals for the methyl ester (δ 3.8–4.0 ppm), isopropoxy methine (δ 4.5–5.0 ppm), and pyridine protons (δ 8.0–9.0 ppm) .

  • Thermal Stability:

    • Analogous nicotinate esters decompose at temperatures above 300°C, suggesting similar thermal resilience .

Industrial and Pharmaceutical Applications

Methyl 5-isopropoxynicotinate’s applications can be extrapolated from structurally related compounds:

Pharmaceutical Intermediates

Nicotinate derivatives are pivotal in drug synthesis. For instance, 2-methylnicotinic acid is an intermediate for preclinical anticancer agents like ML-120B and BAY-1082439 . Methyl 5-isopropoxynicotinate could similarly serve in developing kinase inhibitors or anti-inflammatory drugs, leveraging its ester group for improved bioavailability.

Agrochemical Research

Methyl 5-methylnicotinate is investigated for plant growth regulation . The isopropoxy variant may enhance lipophilicity, potentially improving pesticide absorption in hydrophobic plant tissues.

Cosmetic and Flavor Industries

The ester’s volatility and solubility profile make it a candidate for fragrance formulations. Methyl 5-methylnicotinate is used in aromatherapy for its calming effects , suggesting analogous uses for the isopropoxy derivative.

Future Research Directions

  • Synthetic Optimization:

    • Explore catalytic systems to enhance yield and purity, drawing from advances in nicotinate ester synthesis .

  • Biological Screening:

    • Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

  • Environmental Impact Studies:

    • Assess biodegradability and ecotoxicity to ensure regulatory compliance.

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